

TTA-Q6: A Technical Guide for Studying Calcium Signaling Pathways

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Compound of Interest

Compound Name: TTA-Q6

Cat. No.: B2609271

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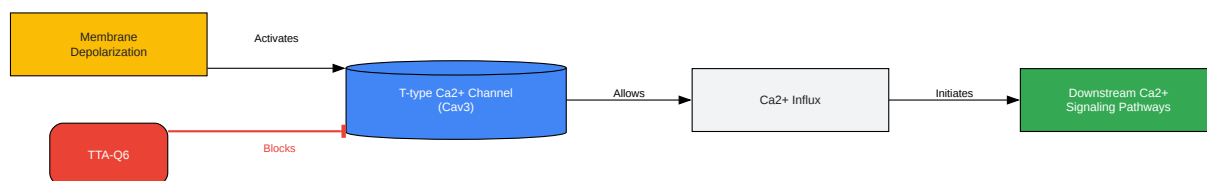
For Researchers, Scientists, and Drug Development Professionals

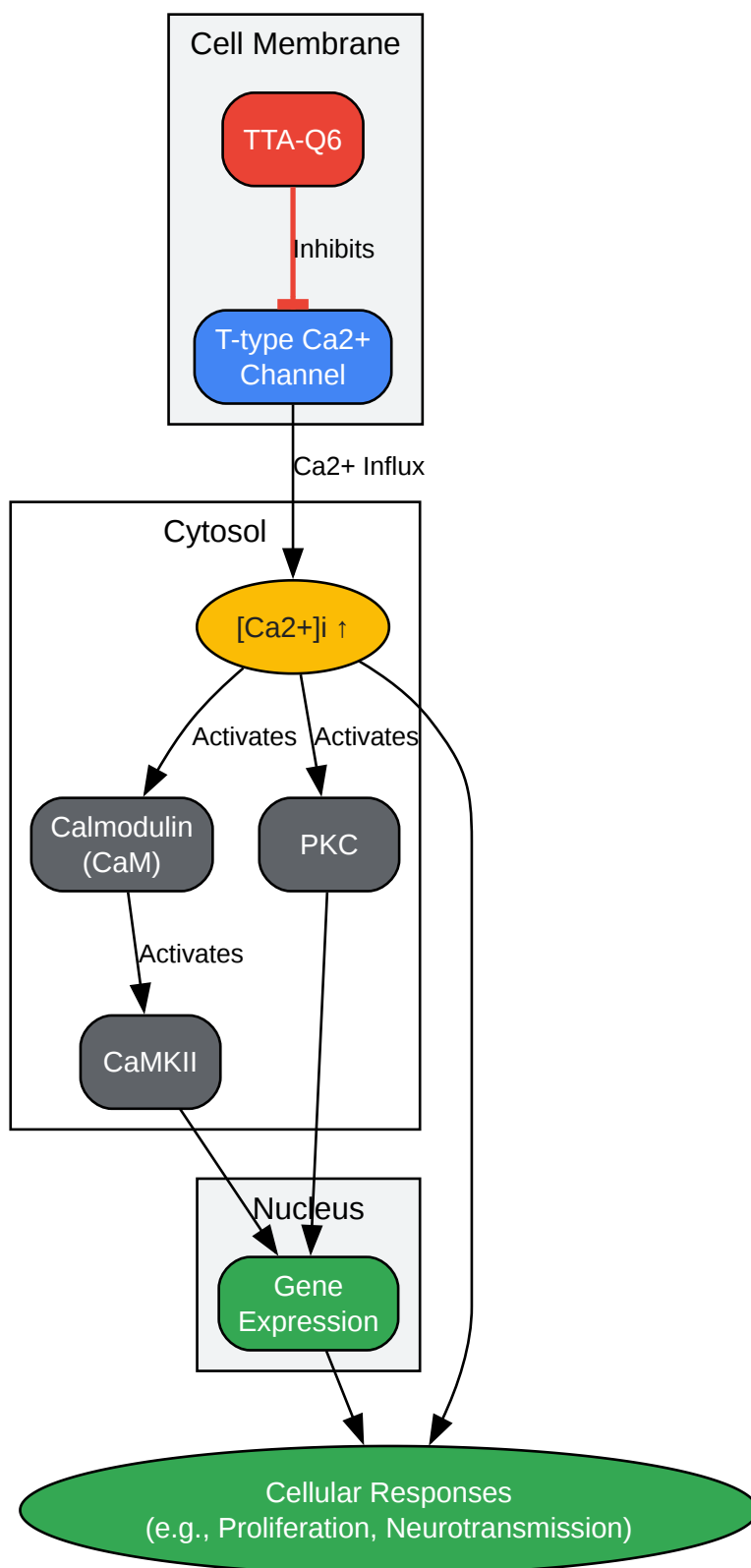
Introduction

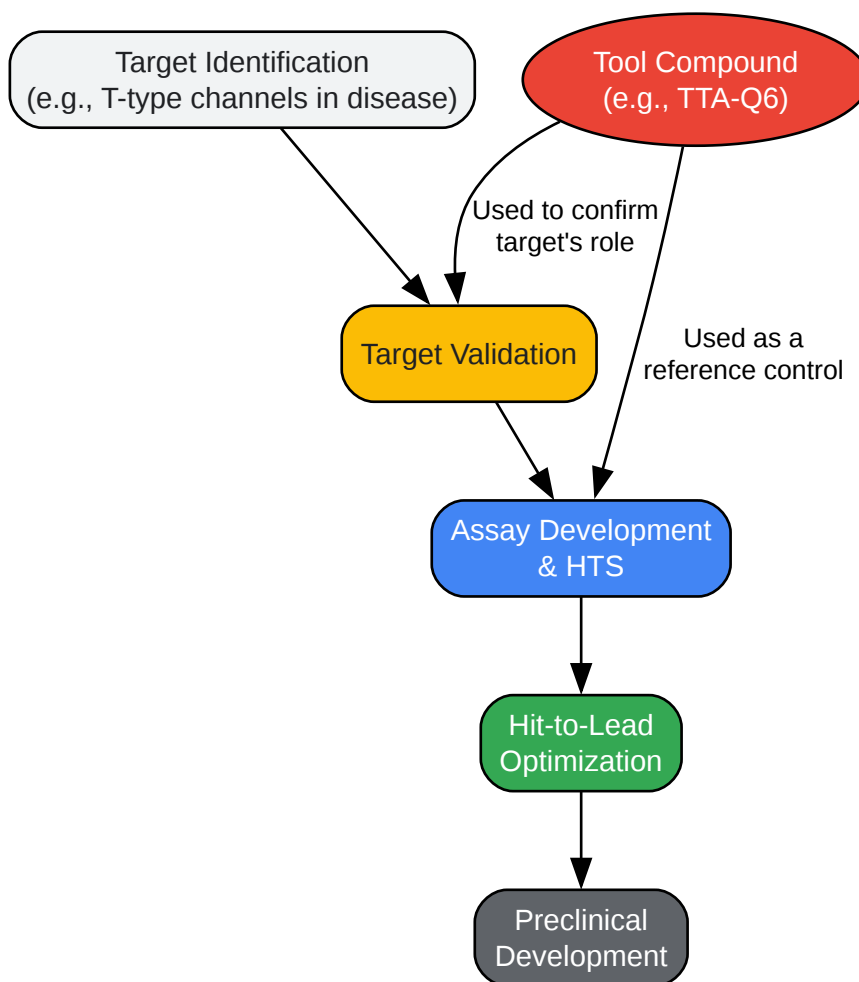
TTA-Q6 is a potent and selective antagonist of T-type calcium channels.[1][2] These channels, also known as low-voltage-activated (LVA) calcium channels, are crucial regulators of intracellular calcium levels.[3][4] They play a significant role in a variety of physiological processes, including neuronal excitability, hormone secretion, and muscle contraction.[5][6] Dysregulation of T-type channel activity has been implicated in several pathological conditions, such as epilepsy, neuropathic pain, and certain types of cancer.[3][5] **TTA-Q6** serves as a critical pharmacological tool for investigating the function of these channels and their role in calcium signaling pathways, making it a valuable asset in both basic research and early-stage drug discovery.[1]

Core Mechanism of Action

TTA-Q6 exerts its effects by directly blocking T-type voltage-gated calcium channels (Cav3).[7] These channels are activated by small membrane depolarizations, close to the resting potential of many cells, allowing an influx of Ca^{2+} ions.[8] This initial calcium entry can trigger a cascade of downstream events, including the activation of calcium-dependent enzymes and transcription factors, and can also lead to further membrane depolarization, activating other ion channels.[8] By inhibiting the T-type channel, **TTA-Q6** effectively dampens this initial calcium signal, allowing researchers to dissect its specific contribution to complex cellular responses.







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